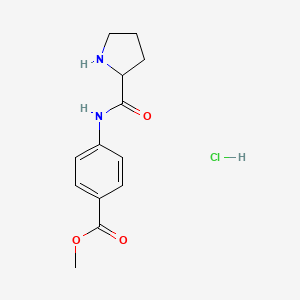

Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride

Description

Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride (CAS: 726185-54-2) is a synthetic organic compound featuring a benzoate ester core linked to a pyrrolidine-2-carboxamide moiety, with a hydrochloride counterion enhancing its solubility. Such structural motifs are common in pharmaceutical intermediates, particularly in protease inhibitors or receptor modulators, as seen in related patent applications (e.g., ).

Properties

IUPAC Name |

methyl 4-(pyrrolidine-2-carbonylamino)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c1-18-13(17)9-4-6-10(7-5-9)15-12(16)11-3-2-8-14-11;/h4-7,11,14H,2-3,8H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCLJJSNJHEAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride typically involves the reaction of methyl 4-aminobenzoate with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride typically involves the reaction of methyl 4-aminobenzoate with pyrrolidine-2-carboxylic acid. This process often employs coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The final product is obtained by treating the resulting compound with hydrochloric acid to form the hydrochloride salt.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H14ClN1O2

- Molecular Weight: 241.70 g/mol

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow researchers to create derivatives with tailored properties for specific applications.

Biology

This compound has been employed in biological studies to investigate enzyme interactions and protein binding. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways and developing new therapeutics.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which could lead to therapeutic applications in diseases where these enzymes play a critical role.

- Protein Binding: Its interaction with proteins suggests possible roles in drug delivery systems.

Medicine

The compound is being investigated for its potential therapeutic effects, particularly in cancer treatment. Studies have indicated that derivatives exhibit notable anticancer properties against various human tumor cell lines. For instance, growth inhibition concentrations (GI50) have been reported in the nanomolar to micromolar range for structurally similar compounds.

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | < 10 |

| Compound B | A549 (Lung Cancer) | < 5 |

| Methyl 4-(pyrrolidine-2-carboxamido)benzoate HCl | Various Tumor Lines | Not yet specified |

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique structural features allow for the development of novel compounds with desirable properties for various applications.

Case Studies and Research Findings

-

Anticancer Activity:

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that certain derivatives can inhibit the growth of tumor cells effectively, making them candidates for further development as anticancer agents. -

Enzyme Interaction Studies:

The compound has been used in biochemical assays to study its effects on enzyme activity. These studies provide insights into how modifications to the compound can enhance its efficacy as a therapeutic agent targeting specific pathways involved in cancer and metabolic disorders. -

Comparative Studies:

Comparisons with similar compounds reveal that this compound possesses unique properties due to its combination of benzoic acid and pyrrolidine moieties. This uniqueness contributes to its distinct chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural analogs, identified via similarity scoring algorithms (), highlight key variations in heterocyclic rings, substituent positions, and functional groups. These differences influence physicochemical properties, bioavailability, and target interactions.

Structural and Functional Comparisons

The table below summarizes critical distinctions:

| CAS Number | Chemical Name | Structural Differences from Target Compound | Similarity Score | Implications |

|---|---|---|---|---|

| 726185-54-2 | Methyl 4-(pyrrolidine-2-carboxamido)benzoate HCl | N/A (Target Compound) | 1.00 | Baseline |

| 936130-82-4 | Methyl 4-(piperidin-4-yl)benzoate hydrochloride | Pyrrolidine → Piperidin-4-yl | 1.00 | Larger ring size; altered flexibility |

| 149353-84-4 | 4-(Piperidin-4-yl)benzoic acid hydrochloride | Ester → Carboxylic acid; Pyrrolidine → Piperidin-4-yl | 0.90 | Increased hydrophilicity; acidic proton |

| 1220021-56-6 | Piperidin-4-ylmethyl benzoate hydrochloride | Benzoate ester position; Pyrrolidine → Piperidin-4-ylmethyl | 0.89 | Altered spatial orientation |

| 1391547-09-3 | (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride | Piperidin-2-yl substitution vs. pyrrolidine-2-yl | 0.85 | Stereochemical and positional divergence |

Key Observations:

Ring Size and Flexibility :

- Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases ring flexibility and nitrogen positioning. Piperidine’s chair conformation may enhance binding to flat hydrophobic pockets compared to pyrrolidine’s envelope conformation.

Functional Group Modifications :

- The ester-to-carboxylic acid conversion (CAS 149353-84-4) introduces a polar, ionizable group, improving aqueous solubility but reducing membrane permeability.

Stereochemistry :

Research Findings and Implications

- However, minor changes (e.g., ring size) can significantly alter bioactivity.

- Patent Derivatives : Compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide () demonstrate that hydroxylation or benzyl-group additions to pyrrolidine enhance target specificity, suggesting analogous modifications could optimize the target compound’s efficacy.

Biological Activity

Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound combines a benzoate moiety with a pyrrolidine carboxamide group, which may influence its biological interactions. The compound's molecular structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 241.70 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been noted for its ability to modulate enzyme activity, which can lead to significant biological effects. The precise pathways and molecular targets remain an area of ongoing research, but some key mechanisms include:

- Enzyme Inhibition : The compound has been employed in studies evaluating its effects on specific enzymes, which may include phosphodiesterases (PDEs) linked to various cellular processes.

- Protein Binding : Its ability to bind to proteins suggests potential roles in drug delivery and therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds structurally similar to this benzoate derivative have shown promising results against various human tumor cell lines, with growth inhibition concentrations (GI) ranging from nanomolar to micromolar levels .

| Compound | Cell Line Tested | GI (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | < 10 |

| Compound B | A549 (Lung Cancer) | < 5 |

| Methyl 4-(pyrrolidine-2-carboxamido)benzoate HCl | Various Tumor Lines | Not yet specified |

Enzyme Interaction Studies

In biochemical assays, this compound has been utilized as a tool compound to study enzyme interactions. Its role in modulating enzyme activity can provide insights into the development of new therapeutics targeting specific pathways involved in diseases such as cancer and metabolic disorders .

Case Studies and Research Findings

-

Anticryptosporidial Activity :

A recent study screened various compounds for their efficacy against Cryptosporidium parvum, highlighting the importance of structural analogs in drug development. While not directly tested, the structural similarities suggest potential for similar activity against this pathogen . -

Pharmacokinetic Studies :

Preliminary pharmacokinetic evaluations indicate that compounds related to this compound may exhibit favorable properties such as high metabolic stability and oral bioavailability, essential for therapeutic applications . -

Synthesis and Derivatives :

The synthesis of this compound involves straightforward chemical transformations that allow for the exploration of various derivatives with enhanced biological activity .

Q & A

Basic Research Question

- HPLC : Chromolith® Silica columns resolve isomers and impurities .

- NMR Spectroscopy : 1H/13C and 2D techniques (COSY, HSQC) confirm stereochemistry and functional groups.

- TLC : Silica gel plates with ethyl acetate/hexane eluents provide rapid purity assessment .

- X-ray crystallography : SHELXL software refines crystal structures, resolving absolute configurations .

How can researchers resolve contradictions in biological activity data between this compound and its analogs?

Advanced Research Question

Discrepancies often arise from stereochemical or substituent effects. Methodologies include:

- Comparative enantiomer studies : Chiral HPLC isolates (R,R) and (S,S) configurations for dose-response assays .

- Computational docking : Molecular dynamics simulations assess binding affinities with targets like enzymes or receptors .

- In vivo models : Testing across cell lines distinguishes target-specific effects (e.g., replacing chlorophenoxy with trifluoromethyl groups alters receptor kinetics ).

What methodologies elucidate the stereochemical influence on pharmacokinetics?

Advanced Research Question

- Enantiomeric resolution : Chiral HPLC or enzymatic kinetic separation isolates configurations .

- Radiolabeled isotopes : 3H/14C tracing in animal models measures half-life and bioavailability.

- Liver microsome studies : Identify stereospecific metabolic degradation (e.g., fluorinated pyrrolidines resist CYP450 degradation ).

- Molecular modeling : Simulates CYP450 binding pockets to explain stereochemical preferences .

How should challenges in crystallographic refinement be addressed?

Advanced Research Question

- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and restraints for disordered solvent .

- High-resolution data : ≤1.0 Å datasets improve anisotropic displacement modeling.

- WinGX integration : Iterative F2 refinement combined with SHELXE phase correction enhances accuracy for low-quality data .

How do reaction conditions impact the stability of intermediates during synthesis?

Advanced Research Question

- Acidic vs. basic conditions : Aqueous acid stabilizes protonated intermediates, while bases risk free amine formation .

- High-temperature amination : Limited to 200°C with Cu catalysts to prevent ring deactivation .

- Reduction control : LiAlH₄ at 0°C selectively reduces esters without altering the pyrrolidine ring .

What strategies optimize the compound’s interaction with biological targets?

Advanced Research Question

- Structure-activity relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups enhance lipophilicity and target binding ).

- Enzyme inhibition assays : Measure IC50 values against proteases or kinases using fluorogenic substrates.

- Receptor binding studies : Radioligand displacement assays quantify affinity (e.g., NMDA receptor studies ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.